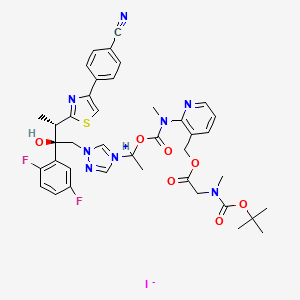
N-tert-Butyl Formyl Isavuconazonium Iodide Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl Formyl Isavuconazonium Iodide Salt is a chemical compound primarily used in scientific research. It is related to isavuconazole, a known antifungal agent. This compound is utilized in the preparation of isavuconazonium sulfate diastereomer impurities and is not intended for human clinical trials or consumption .
Preparation Methods
The synthesis of N-tert-Butyl Formyl Isavuconazonium Iodide Salt involves several steps. The starting materials and reaction conditions are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes the following steps:
Formation of the tert-butyl group:
Formylation: The formyl group is added to the molecule through a formylation reaction.
Chemical Reactions Analysis
N-tert-Butyl Formyl Isavuconazonium Iodide Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-tert-Butyl Formyl Isavuconazonium Iodide Salt has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Although not used clinically, it serves as a model compound for studying the pharmacokinetics and pharmacodynamics of related antifungal agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-Butyl Formyl Isavuconazonium Iodide Salt is related to its structural similarity to isavuconazole. Isavuconazole is a triazole antifungal that inhibits the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to fungal cell death. The molecular targets and pathways involved include the inhibition of the enzyme lanosterol 14α-demethylase .
Comparison with Similar Compounds
N-tert-Butyl Formyl Isavuconazonium Iodide Salt can be compared to other similar compounds, such as:
Isavuconazonium sulfate: The prodrug form of isavuconazole, used clinically as an antifungal agent.
Voriconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Posaconazole: A triazole antifungal with a broader spectrum of activity compared to isavuconazole
The uniqueness of this compound lies in its specific use in research and its role in the synthesis of isavuconazonium sulfate diastereomer impurities .
Properties
Molecular Formula |
C40H43F2IN8O7S |
|---|---|
Molecular Weight |
944.8 g/mol |
IUPAC Name |
[2-[1-[1-[(2R,3S)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate;iodide |
InChI |
InChI=1S/C40H43F2N8O7S.HI/c1-25(36-46-33(21-58-36)28-12-10-27(18-43)11-13-28)40(54,31-17-30(41)14-15-32(31)42)22-50-24-49(23-45-50)26(2)56-38(53)48(7)35-29(9-8-16-44-35)20-55-34(51)19-47(6)37(52)57-39(3,4)5;/h8-17,21,23-26,54H,19-20,22H2,1-7H3;1H/q+1;/p-1/t25-,26?,40-;/m1./s1 |
InChI Key |
SMJKATJGIBGWSI-PRJXVFPHSA-M |
Isomeric SMILES |
C[C@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CN(C)C(=O)OC(C)(C)C)(C5=C(C=CC(=C5)F)F)O.[I-] |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CN(C)C(=O)OC(C)(C)C)(C5=C(C=CC(=C5)F)F)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)
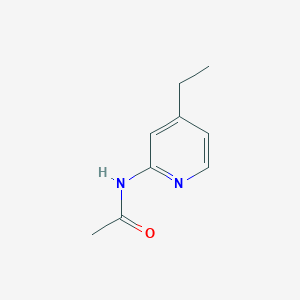

![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)
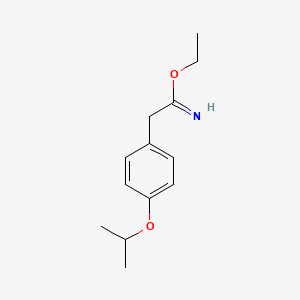
![[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13852969.png)

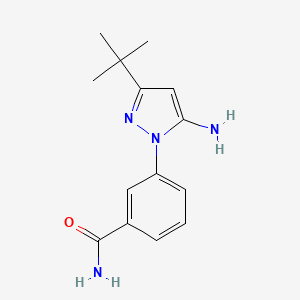
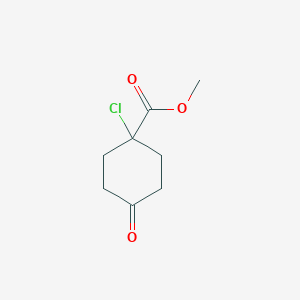
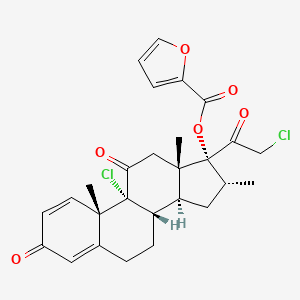
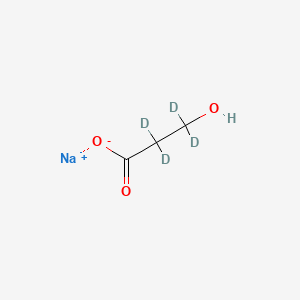
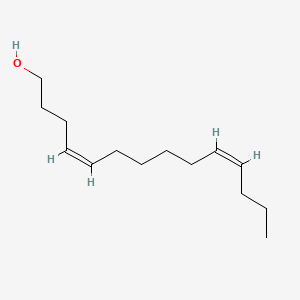
![Tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13853003.png)

